molecular formula C5H6F2N2 B3087368 1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1173030-07-3

1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No.: B3087368
CAS No.: 1173030-07-3
M. Wt: 132.11 g/mol
InChI Key: PAPXVYOWIDXXAS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoroethyl group imparts unique chemical properties to the pyrazole ring, making it a valuable compound in medicinal chemistry, agrochemicals, and material science.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole typically involves the reaction of pyrazole with 2,2-difluoroethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrazole reacts with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Comparison with Similar Compounds

    2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group but differ in their core structure.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Similar in structure but with an additional fluorine atom, leading to different chemical properties.

Uniqueness: 1-(2,2-difluoroethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the difluoroethyl group enhances its stability and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c6-5(7)4-9-3-1-2-8-9/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPXVYOWIDXXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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